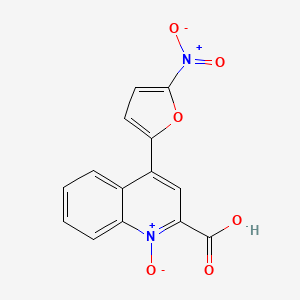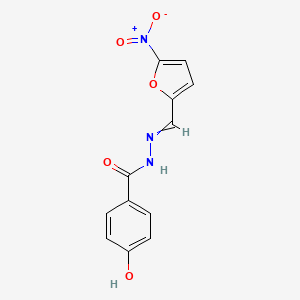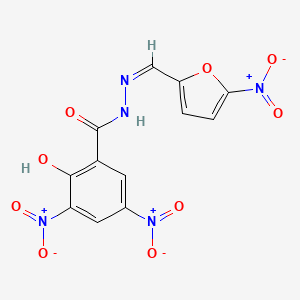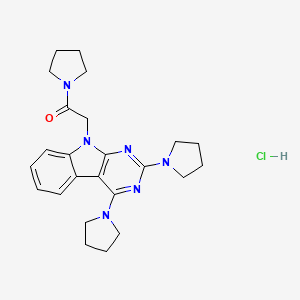
1-((2,4-Di-1-pyrrolidinyl-9H-pyrimido(4,5-b)indol-9-yl)acetyl)pyrrolidine hydrochloride
Vue d'ensemble
Description
PNU-142731A est un nouveau composé anti-inflammatoire appartenant à la classe des pyrrolopyrimidines. Il a montré un potentiel significatif dans des études précliniques comme traitement de l’asthme et d’autres affections inflammatoires. Le composé est connu pour sa capacité à inhiber l’inflammation pulmonaire éosinophile et a démontré une bonne biodisponibilité dans les modèles animaux .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de PNU-142731A implique la préparation de dérivés de pyrrole, qui sont ensuite utilisés comme précurseurs pour la formation de pyrrolopyrimidines. La voie synthétique comprend généralement les étapes suivantes :
Préparation de dérivés de pyrrole : Les dérivés de pyrrole sont synthétisés en utilisant diverses matières premières et conditions réactionnelles. Par exemple, la réaction de la 2,4-dichloropyrimidine avec une amine appropriée peut produire le dérivé de pyrrole souhaité.
Formation de pyrrolopyrimidine : Le dérivé de pyrrole est ensuite soumis à des réactions de cyclisation pour former la structure de base de la pyrrolopyrimidine.
Méthodes de production industrielle
La production industrielle de PNU-142731A impliquerait probablement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprendrait :
Réacteurs discontinus ou à flux continu : Utilisation de réacteurs discontinus ou à flux continu pour contrôler les conditions réactionnelles et améliorer l’efficacité.
Techniques de purification : Utilisation de techniques de purification avancées telles que la chromatographie et la cristallisation pour isoler le composé pur.
Analyse Des Réactions Chimiques
Types de réactions
PNU-142731A subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.
Réactifs et conditions courantes
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués de la pyrrolopyrimidine, qui peuvent présenter différentes propriétés pharmacologiques .
Applications de la recherche scientifique
PNU-142731A a été largement étudié pour ses propriétés anti-inflammatoires. Ses applications dans la recherche scientifique comprennent :
Chimie : Utilisé comme composé modèle pour étudier la synthèse et la réactivité des pyrrolopyrimidines.
Biologie : Enquête sur ses effets sur la production de cytokines et la fonction des cellules immunitaires.
Médecine : Exploré comme traitement potentiel de l’asthme, de la rhinite allergique et d’autres maladies inflammatoires. .
Industrie : Utilisation potentielle dans le développement de nouveaux médicaments anti-inflammatoires et d’agents thérapeutiques.
Applications De Recherche Scientifique
PNU-142731A has been extensively studied for its anti-inflammatory properties. Its applications in scientific research include:
Chemistry: Used as a model compound to study the synthesis and reactivity of pyrrolopyrimidines.
Biology: Investigated for its effects on cytokine production and immune cell function.
Medicine: Explored as a potential treatment for asthma, allergic rhinitis, and other inflammatory diseases. .
Industry: Potential use in the development of new anti-inflammatory drugs and therapeutic agents.
Mécanisme D'action
PNU-142731A exerce ses effets en inhibant la production de cytokines pro-inflammatoires telles que l’interleukine-5 et l’interleukine-6. Il réduit également l’accumulation d’éosinophiles et de lymphocytes dans les voies respiratoires, atténuant ainsi l’inflammation. Le mécanisme d’action du composé implique la modulation des voies des cytokines Th2 et l’amélioration des réponses des cytokines Th1 .
Comparaison Avec Des Composés Similaires
Composés similaires
PNU-104067F : Un composé plus ancien de la même classe, mais avec une toxicité plus élevée.
Fenamates : Une classe de médicaments anti-inflammatoires non stéroïdiens avec des propriétés anti-inflammatoires similaires.
Unicité
PNU-142731A est unique en raison de ses puissants effets anti-inflammatoires et de son profil de biodisponibilité favorable. Contrairement à PNU-104067F, il ne provoque pas de toxicité de la vésicule biliaire, ce qui en fait une alternative plus sûre à des fins thérapeutiques .
Propriétés
Numéro CAS |
214212-38-1 |
|---|---|
Formule moléculaire |
C24H31ClN6O |
Poids moléculaire |
455.0 g/mol |
Nom IUPAC |
2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)-1-pyrrolidin-1-ylethanone;hydrochloride |
InChI |
InChI=1S/C24H30N6O.ClH/c31-20(27-11-3-4-12-27)17-30-19-10-2-1-9-18(19)21-22(28-13-5-6-14-28)25-24(26-23(21)30)29-15-7-8-16-29;/h1-2,9-10H,3-8,11-17H2;1H |
Clé InChI |
RLFYAIUQWFELJD-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=NC(=NC3=C2C4=CC=CC=C4N3CC(=O)N5CCCC5)N6CCCC6.Cl |
SMILES canonique |
C1CCN(C1)C2=NC(=NC3=C2C4=CC=CC=C4N3CC(=O)N5CCCC5)N6CCCC6.Cl |
Apparence |
Solid powder |
Key on ui other cas no. |
214212-38-1 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PNU-142731A; PNU142731A; PNU 142731A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



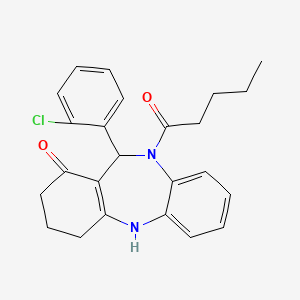
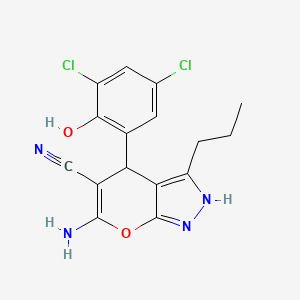

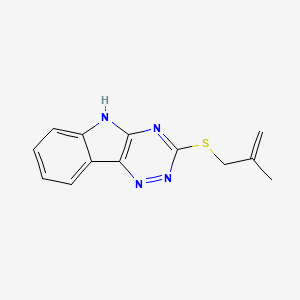
![19-[(2-acetamido-3-phenylpropanoyl)amino]-10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1678853.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B1678854.png)



